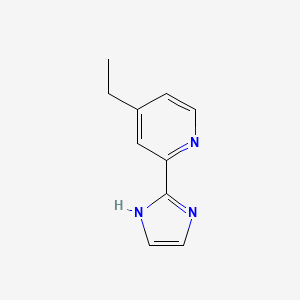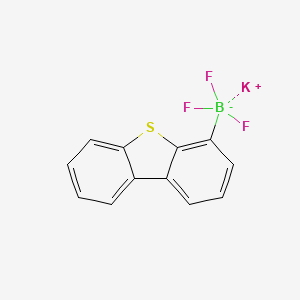
Nickel(II) bis(trifluoromethanesulfonimide) hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(II) bis(trifluoromethanesulfonimide) hydrate is a nickel-based compound with the molecular formula C4F12N2NiO8S4·xH2O. It is known for its catalytic properties and is widely used in various chemical reactions and industrial processes. The compound is characterized by its high stability and reactivity, making it a valuable component in the field of catalysis .
準備方法
Synthetic Routes and Reaction Conditions
Nickel(II) bis(trifluoromethanesulfonimide) hydrate can be synthesized through the reaction of nickel(II) salts with trifluoromethanesulfonimide in an aqueous medium. The reaction typically involves the following steps:
- Dissolution of nickel(II) salts (such as nickel(II) chloride) in water.
- Addition of trifluoromethanesulfonimide to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolation of the product by filtration and drying under reduced pressure .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. The compound is typically stored under inert gas (such as nitrogen or argon) to prevent degradation .
化学反応の分析
Types of Reactions
Nickel(II) bis(trifluoromethanesulfonimide) hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of electrons.
Reduction: It can also be involved in reduction reactions, where it helps in the gain of electrons by other molecules.
Substitution: The compound can undergo substitution reactions, where one or more atoms in a molecule are replaced by another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Organic halides
- Grignard reagents
- Organolithium compounds
The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example:
- In oxidation reactions, the products may include oxidized organic compounds.
- In reduction reactions, the products may include reduced organic compounds.
- In substitution reactions, the products may include substituted organic compounds .
科学的研究の応用
Nickel(II) bis(trifluoromethanesulfonimide) hydrate has a wide range of scientific research applications, including:
作用機序
The mechanism by which Nickel(II) bis(trifluoromethanesulfonimide) hydrate exerts its effects involves its ability to act as a catalyst in various chemical reactions. The compound facilitates the transfer of electrons and the formation of new chemical bonds, thereby accelerating the reaction rate. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
類似化合物との比較
Nickel(II) bis(trifluoromethanesulfonimide) hydrate can be compared with other similar compounds, such as:
- Copper(II) trifluoromethanesulfonimide hydrate
- Iron(II) trifluoromethanesulfonate
- Zinc trifluoromethanesulfonate
These compounds share similar catalytic properties but differ in their reactivity and stability. This compound is unique due to its high stability and versatility in various chemical reactions .
特性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;nickel(2+);hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Ni.H2O/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;;/h;;;1H2/q2*-1;+2; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXESDHJDHBRMLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.O.[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F12N2NiO9S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine;trihydrate](/img/structure/B8204398.png)


![5-Methyl-1-(2-methylquinolin-6-yl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8204419.png)

![4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B8204435.png)







